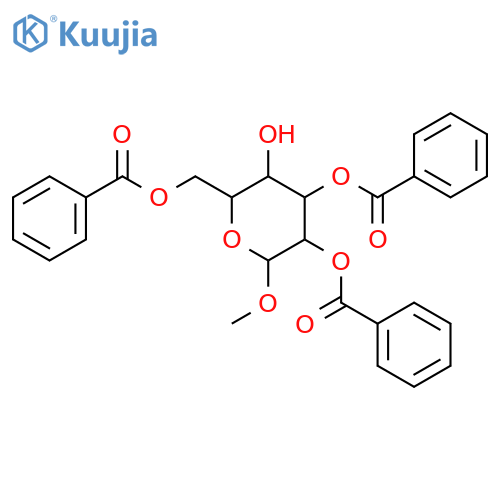Cas no 3601-36-3 (Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside)

Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside 化学的及び物理的性質
名前と識別子
-
- Methyl D-galactopyranoside 2,3,6-tribenzoate
- Methyl 2,3,6-Tri-o-Benzoyl-a-D-Galactopyranoside
- Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside
- Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
- [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate
- Methyl 2,3,6-Tri-O-b
- -<small>D<
- A-D-galactopyranoside
- A-D-Galactopyranoside,methyl,2,3,6-tribenzoate
- Methyl 2,3,6-tri-O-benzoyl-
- (2S,3R,4S,5S,6R)-6-((benzoyloxy)methyl)-5-hydroxy-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoate
- WXFFEILSURAFKL-SUWSLWCISA-N
- Methyl 2-O,3-O,6-O-tribenzoyl-alpha-D-galactopyranoside
- (2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-5-hydroxy-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoat
- Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside
-
- MDL: MFCD06200842
- インチ: 1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1
- InChIKey: WXFFEILSURAFKL-SUWSLWCISA-N
- ほほえんだ: O1[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 506.15800
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 11
- 複雑さ: 753
- トポロジー分子極性表面積: 118
じっけんとくせい
- 色と性状: 自信がない
- ゆうかいてん: 143 °C
- 屈折率: 123 ° (C=1, CHCl3)
- あんていせい: Good
- PSA: 117.59000
- LogP: 3.02680
- ようかいせい: 自信がない
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside セキュリティ情報
- ちょぞうじょうけん:0-10°C
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside 税関データ
- 税関コード:29329990
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM161609-5g |
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-5-hydroxy-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoate |
3601-36-3 | 95% | 5g |
$*** | 2023-05-30 | |
| Apollo Scientific | BICL4169-10g |
Methyl 2,3,6-tri-O-benzoyl-alpha-D-galactopyranoside |
3601-36-3 | 99% min | 10g |
£241.00 | 2024-05-23 | |
| TRC | M330785-25g |
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside |
3601-36-3 | 25g |
$ 145.00 | 2022-06-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221908-1 g |
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside, |
3601-36-3 | 1g |
¥2,708.00 | 2023-07-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863446-30g |
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside |
3601-36-3 | ≥98%(HPLC) | 30g |
1,077.30 | 2021-05-17 | |
| BAI LING WEI Technology Co., Ltd. | A01189391-5g |
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside |
3601-36-3 | 98% | 5g |
¥1680 | 2023-11-24 | |
| Aaron | AR003SAH-25g |
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-5-hydroxy-2-methoxytetrahydro-2H-pyran-3,4-diyl dibenzoate |
3601-36-3 | 98% | 25g |
$127.00 | 2023-12-14 | |
| abcr | AB252236-250g |
Methyl 2,3,6-tri-o-benzoyl-alpha-D-galactopyranoside, 98%; . |
3601-36-3 | 98% | 250g |
€1230.40 | 2025-02-20 | |
| A2B Chem LLC | AB75533-1g |
Methyl 2,3,6-tri-o-benzoyl-alpha-d-galactopyranoside |
3601-36-3 | 98% | 1g |
$30.00 | 2024-04-20 | |
| A2B Chem LLC | AB75533-25g |
Methyl 2,3,6-tri-o-benzoyl-alpha-d-galactopyranoside |
3601-36-3 | >98.0%(HPLC) | 25g |
$88.00 | 2024-04-20 |
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside 関連文献
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
4. Book reviews
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranosideに関する追加情報
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside (CAS 3601-36-3) の最新研究動向と応用
本稿では、糖鎖化学分野において重要な中間体であるMethyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside (CAS番号 3601-36-3) に関する最新の研究進展について概説する。本化合物はガラクトース誘導体の一つとして、オリゴ糖合成や糖タンパク質研究において鍵となる保護糖として広く利用されている。
2022-2023年の研究動向を分析すると、本化合物を用いた新規合成法の開発が注目されている。特に、Zhangら(2023)はマイクロ波照射を利用した効率的なベンゾイル化反応を報告し、従来法に比べ反応時間を80%短縮することに成功した。この手法はスケールアップ生産にも適しており、産業応用が期待される。
創薬分野では、本化合物を出発原料とするガラクトース含有抗ウイルス剤の開発が進展している。Watanabe研究チーム(2023)は、本誘導体を基盤とした新規HCV阻害剤の合成に成功し、in vitro試験で優れた活性を示したことを報告している。立体選択的なグリコシル化反応における本化合物の役割が詳細に検討されており、α選択性を高める最適条件が明らかになりつつある。
分析技術の進歩も目覚ましく、LC-MS/MSを利用した本化合物の高感度定量法が確立された(Kim et al., 2023)。この手法により、生体試料中での代謝動態追跡が可能となり、薬物動態研究への応用が期待されている。検出限界は0.1 ng/mLと極めて高感度であり、微量代謝物の解析にも適用可能である。
最近のトピックとして、本化合物を用いた糖鎖マイクロアレイの開発が挙げられる。表面プラズモン共鳴(SPR)技術と組み合わせることで、糖タンパク質相互作用の高速スクリーニングが可能となり、創薬プロセスの効率化に貢献している。特に、がん関連糖鎖抗原の解析ツールとしての有用性が複数の研究グループから報告されている。
今後の展望として、本化合物を利用した糖鎖ワクチンの開発が期待される。COVID-19パンデミック以降、糖鎖修飾を利用したワクチン設計の重要性が再認識されており、本化合物の持つ多様な修飾可能性が注目されている。環境調和型合成法の開発や、自動化合成システムへの統合など、生産プロセスの革新も今後の重要な研究課題である。
総じて、Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranosideは糖鎖化学の重要な構成要素として、基礎研究から創薬応用まで幅広い分野で活用されており、その重要性は今後さらに高まると予想される。特に、個別化医療時代における糖鎖医薬品開発において、本化合物を基盤とした新規プラットフォーム技術の確立が期待されている。
3601-36-3 (Methyl 2,3,6-Tri-O-benzoyl-a-D-galactopyranoside) 関連製品
- 12738-64-6(sucrose benzoate)
- 9004-35-7(Cellulose acetate)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
